
4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis and Biological Evaluation
The synthesis of 1-arylpyrazoles as potent σ1 receptor antagonists has been explored, with the identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) as a clinical candidate due to its high activity in neurogenic pain models and favorable ADME properties .
Molecular Structure Analysis
The crystal structure and vibrational properties of a related compound, 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, were determined using various spectroscopic methods and X-ray diffraction. DFT calculations were performed to optimize the molecular structure, which was found to be consistent with the experimental data .
Chemical Reactions Analysis
A series of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines were synthesized as potent and selective inhibitors of mTOR. The optimization of the 6-aryl substituent was crucial for achieving subnanomolar inhibitory concentrations and high selectivity over PI3K-alpha .
Physical and Chemical Properties Analysis
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provided insights into the compound's crystal structure, which was stabilized by intermolecular hydrogen bonds and exhibited three-dimensional supramolecular self-assembly. DFT and thermal analysis were used to study the molecular geometries and electronic structures, revealing the electrophilic and nucleophilic regions of the molecular surface .
Additional Relevant Studies
Other related studies include the synthesis of 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase, demonstrating their utility in xenograft models of tumor growth , and the synthesis of 4H-thieno[3,4-c]pyrazole derivatives with anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities . Furthermore, a novel synthesis of 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives was reported, highlighting the ease of handling and good yields of the one-pot, four-component reaction . Lastly, the synthesis of (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone was described, contributing to the research on benzfused heterocyclic compounds with various pharmacological activities .
Scientific Research Applications
Electroluminescent Materials for OLED Applications
A study by Taydakov et al. (2016) explored new pyrazole substituted 1.3-diketones as ligands for the synthesis of luminescent complexes with Eu(III) ion, which demonstrated higher energy efficacy in OLED structures compared to standard phosphors. This research indicates the potential of pyrazole derivatives in enhancing OLED technology through improved luminescent materials, showing their applicability in electronic and display technologies (Taydakov et al., 2016).
Antimicrobial Activity of Thiomorpholine Derivatives
Kardile and Kalyane (2010) developed new thiomorpholine derivatives through a nucleophilic substitution reaction, showing promising antimicrobial properties. This research highlights the potential of thiomorpholine and its derivatives in the development of new, less toxic, and safer bioactive molecules for therapeutic applications (Kardile & Kalyane, 2010).
Synthesis and Characterization for Structural Applications
The synthesis and characterization of various compounds incorporating thiomorpholine, such as those reported by Sun et al. (2021), demonstrate the versatility of this chemical structure in creating materials with specific physical and chemical properties. Such research underpins the development of materials science, particularly in the synthesis of novel compounds for diverse applications (Sun et al., 2021).
Antioxidant and α-Glucosidase Inhibitory Activities
Research by Pillai et al. (2019) on Schiff bases containing pyrazole rings showed significant antioxidant and α-glucosidase inhibitory potentials, suggesting the therapeutic potential of these compounds in managing oxidative stress and diabetes. This underscores the importance of structural modifications in enhancing the biological activity of chemical compounds (Pillai et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit soluble epoxide hydrolases (seh), a group of enzymes that facilitate the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
Compounds with similar structures have been shown to inhibit seh enzymes . These inhibitors prevent the conversion of epoxides to diols, thus altering the balance of these compounds in the body.
Biochemical Pathways
Inhibition of seh enzymes can affect the metabolism of fatty acids and other compounds that form epoxides .
Result of Action
Inhibition of seh enzymes can lead to an increase in the levels of epoxides, which can have various effects depending on the specific epoxide involved .
properties
IUPAC Name |
4-[(1-methylpyrazol-3-yl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-11-3-2-9(10-11)8-12-4-6-13-7-5-12/h2-3H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOMLDIYQIBXFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

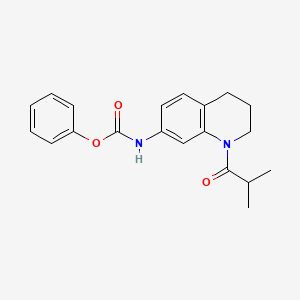
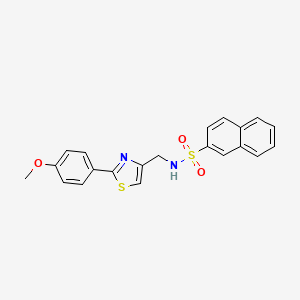
![(2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2565848.png)
![1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2565850.png)
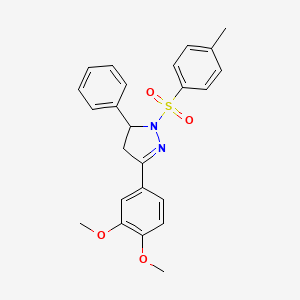
![Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2565858.png)
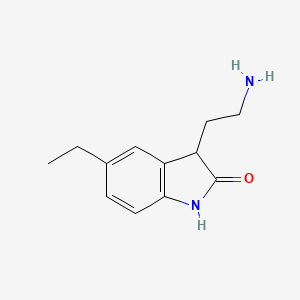
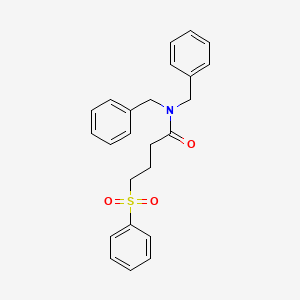
![1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2565861.png)
![[4-oxo-3-(4-propoxycarbonylphenoxy)chromen-7-yl] Morpholine-4-carboxylate](/img/structure/B2565862.png)

![3-((5-((3-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2565865.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2565867.png)
